molecular formula C7H7BN2O2 B13441527 Imidazo[1,5-A]pyridin-5-ylboronic acid

Imidazo[1,5-A]pyridin-5-ylboronic acid

Cat. No.: B13441527
M. Wt: 161.96 g/mol
InChI Key: COFHAMVEIIDBSJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridin-5-ylboronic acid is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are known for their significant structural components in various agrochemicals and pharmaceuticals . This compound is characterized by its unique chemical structure, which includes a boronic acid functional group attached to the imidazo[1,5-a]pyridine scaffold. This combination imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridines, including imidazo[1,5-A]pyridin-5-ylboronic acid, involves several methodologies. Common synthetic routes include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . For instance, the cyclization of 2-picolylamines with nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium is one method used to prepare imidazo[1,5-a]pyridines .

Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridines often involve scalable and efficient synthetic routes These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-A]pyridin-5-ylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The boronic acid functional group is particularly reactive and can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, as well as oxidizing and reducing agents for other types of reactions. Typical reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .

Scientific Research Applications

Imidazo[1,5-A]pyridin-5-ylboronic acid has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, imidazo[1,5-a]pyridine derivatives have been investigated for their luminescent properties, making them useful in optoelectronic devices and sensors .

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-5-ylboronic acid

InChI

InChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5,11-12H

InChI Key

COFHAMVEIIDBSJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC2=CN=CN12)(O)O

Origin of Product

United States

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